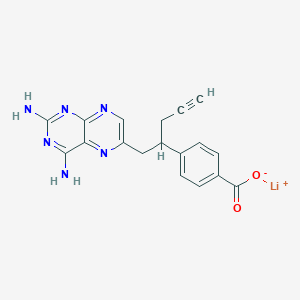

Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of lithium coordination polymers often involves a strategic combination of lithium ions with organic ligands under controlled conditions. For instance, the synthesis of lithium 1,3,5-benzenetricarboxylate complexes demonstrates the formation of structures with varying dimensionalities (1D, 2D, and 3D frameworks) through the manipulation of ligand bridging modes and solvent interactions (Cheng et al., 2019).

Molecular Structure Analysis

The molecular structure of lithium coordination compounds is characterized by the coordination geometry around the lithium ion, which is influenced by the ligands involved. For example, heteroleptic lithium complexes exhibit distorted tetrahedral geometries due to the coordination of sulfur and nitrogen atoms from chelating ligands, as seen in specific benzene-solvated lithium complexes (Ren et al., 2013).

Chemical Reactions and Properties

Lithium coordination complexes participate in various chemical reactions, including crystal-to-crystal transformations influenced by changes in solvent molecules and ligand bridging modes. These transformations can significantly affect the structural and electrochemical properties of the complexes, as observed in lithium 1,3,5-benzenetricarboxylate complexes with applications in lithium-ion batteries (Cheng et al., 2019).

Scientific Research Applications

Asymmetric Syntheses Applications

Lithium compounds are integral in asymmetric syntheses, such as the conjugate addition of lithium amides to unsaturated esters. This process leads to the formation of 4-aminopiperidin-2-ones and 3,4-substituted aminopyrrolidines, demonstrating the role of lithium compounds in creating complex molecular structures with high diastereoselectivity. These findings have implications in synthesizing pharmaceuticals and complex organic compounds (Davies et al., 2012); (Davies et al., 2007).

Catalysis in Organic Transformations

Lithium and magnesium complexes, including those with β-diketiminates, demonstrate effectiveness as catalysts in organic transformations like hydroboration of carbonyl compounds. This application highlights the potential of lithium compounds in sustainable chemical processes, offering environmentally friendly alternatives to traditional metal catalysts (Li et al., 2022).

Polymerization Processes

In the field of polymer chemistry, lithium compounds are used in the ring-opening polymerization of cyclic esters. Such applications are crucial in developing new polymeric materials with specific properties and applications (Dean et al., 2013).

Photoluminescence in Lithium Frameworks

The synthesis and structural characterization of lithium carboxylate frameworks reveal a novel application in the field of photoluminescence. These frameworks demonstrate guest-dependent photoluminescent properties, which can be pivotal in developing new materials for optoelectronic applications (Aliev et al., 2014).

properties

IUPAC Name |

lithium;4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2.Li/c1-2-3-12(10-4-6-11(7-5-10)17(25)26)8-13-9-21-16-14(22-13)15(19)23-18(20)24-16;/h1,4-7,9,12H,3,8H2,(H,25,26)(H4,19,20,21,23,24);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHWNKYENQEKML-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15LiN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2489444.png)

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(3,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2489448.png)

![3-Ethyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2489449.png)

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2489451.png)

![3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea](/img/structure/B2489452.png)

![2-(7-methoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2489456.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2489460.png)